

# Preclinical Profile of AZD3965 in Lymphoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein involved in lactate transport across the cell membrane. In many cancer cells, including lymphomas, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which leads to increased production and efflux of lactate.[1] By blocking MCT1-mediated lactate export, AZD3965 disrupts the metabolic equilibrium of cancer cells, leading to intracellular lactate accumulation, feedback inhibition of glycolysis, and subsequent cytostatic or cytotoxic effects.[1][2] Preclinical studies have demonstrated the potential of AZD3965 as a therapeutic agent in lymphoma models, particularly in tumors with high MCT1 expression and low or negligible expression of MCT4, another lactate transporter that can act as a resistance mechanism.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data for AZD3965 in lymphoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and combination strategies.

### **Mechanism of Action: Targeting Lactate Transport**

**AZD3965** is a highly selective inhibitor of MCT1, with a binding affinity (pKi) of 8.8.[3] It also shows activity against MCT2 but has significantly lower potency against MCT3 and MCT4.[3][5] The primary mechanism of action of **AZD3965** in lymphoma cells is the inhibition of lactate efflux. This leads to a rapid accumulation of intracellular lactate, which in turn causes feedback inhibition of glycolysis.[2][3] This metabolic disruption results in a profound cytostatic effect on



lymphoma cell growth.[2][4] Furthermore, prolonged exposure to **AZD3965** can lead to an increased dependency on oxidative phosphorylation (OXPHOS) for cellular energy production. [2]



Click to download full resolution via product page

Figure 1: Mechanism of action of AZD3965 in lymphoma cells.

### **In Vitro Efficacy**

The anti-proliferative activity of **AZD3965** has been evaluated in a panel of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines. The sensitivity to **AZD3965** is correlated with high MCT1 expression and low or undetectable MCT4 expression.



| Cell Line  | Lymphoma<br>Subtype | GI50 (nM) | MCT1<br>Expression | MCT4<br>Expression |
|------------|---------------------|-----------|--------------------|--------------------|
| Raji       | Burkitt<br>Lymphoma | <100      | High               | Not Detected       |
| CA46       | Burkitt<br>Lymphoma | <100      | High               | Not Detected       |
| Daudi      | Burkitt<br>Lymphoma | <100      | High               | Not Detected       |
| Farage     | DLBCL (GCB)         | <100      | High               | Low                |
| OCILY18    | DLBCL (GCB)         | <100      | High               | Low                |
| Pfeiffer   | DLBCL (GCB)         | <100      | High               | Low                |
| Toledo     | DLBCL (GCB)         | <100      | High               | Low                |
| RIVA       | DLBCL (ABC)         | <100      | High               | Low                |
| WSU-DLCL-2 | DLBCL               | >100      | High               | High               |
| НТ         | DLBCL               | >100      | High               | High               |
| HBL-1      | DLBCL               | >100      | High               | High               |

Table 1: In Vitro Anti-proliferative Activity of **AZD3965** in Lymphoma Cell Lines.[3][4] (GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like). Cell lines with a GI50 < 100 nM are considered sensitive.

## **In Vivo Efficacy**

The in vivo anti-tumor activity of **AZD3965** has been demonstrated in xenograft models of Burkitt lymphoma.

### **Monotherapy Studies**

In a Raji Burkitt's lymphoma xenograft model, oral administration of **AZD3965** resulted in a significant, dose-dependent inhibition of tumor growth.[3][5] Treatment with **AZD3965** also led to a time-dependent accumulation of lactate within the tumors, confirming target engagement in



vivo.[3][6] In the CA46 Burkitt lymphoma model, daily oral treatment with **AZD3965** for 24 days resulted in a 99% inhibition of tumor growth.[2]

| Animal Model   | Treatment | Dosing<br>Schedule        | Tumor Growth<br>Inhibition | Reference |
|----------------|-----------|---------------------------|----------------------------|-----------|
| Raji Xenograft | AZD3965   | 100 mg/kg, p.o.,<br>daily | Significant                | [3]       |
| CA46 Xenograft | AZD3965   | Not specified             | 99% after 24<br>days       | [2]       |

Table 2: In Vivo Monotherapy Efficacy of **AZD3965** in Burkitt Lymphoma Xenograft Models.

### **Combination Studies**

The therapeutic potential of AZD3965 can be enhanced when used in combination with other anti-cancer agents. In the Raji xenograft model, combining AZD3965 with doxorubicin or rituximab, components of the standard R-CHOP regimen, resulted in enhanced tumor growth inhibition compared to monotherapy.[3][5] Furthermore, based on the observation that prolonged AZD3965 treatment increases reliance on oxidative phosphorylation, combining AZD3965 with an inhibitor of mitochondrial complex I induced significant lymphoma cell death in vitro and reduced tumor burden in vivo.[2]



Click to download full resolution via product page



Figure 2: Combination strategies with AZD3965 in lymphoma.

# **Experimental Protocols Cell Proliferation Assay**

- Cell Lines: A panel of human lymphoma cell lines were used.
- Method: Cell proliferation was assessed using a standard MTS assay.
- Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of AZD3965 for 72 hours.
- Data Analysis: The concentration of AZD3965 that inhibited cell growth by 50% (GI50) was calculated.

### In Vivo Xenograft Studies

- Animal Model: Female severe combined immunodeficient (SCID) mice were used.
- Tumor Implantation: Raji or CA46 Burkitt's lymphoma cells were implanted subcutaneously.
- Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. AZD3965 was administered orally.
- Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
- Pharmacodynamic Analysis: Tumor and plasma samples were collected at various time points after AZD3965 administration to measure lactate and drug concentrations.





Click to download full resolution via product page

**Figure 3:** General workflow for in vivo xenograft studies.



### Conclusion

Preclinical studies provide a strong rationale for the clinical development of **AZD3965** in patients with relapsed or refractory lymphoma, particularly DLBCL and Burkitt lymphoma, characterized by high MCT1 and low MCT4 expression. The selective inhibition of MCT1 by **AZD3965** effectively disrupts tumor cell metabolism, leading to potent anti-proliferative effects both in vitro and in vivo. Furthermore, the potential for synergistic activity with standard-of-care agents and other metabolic inhibitors highlights promising combination strategies to enhance the therapeutic efficacy of **AZD3965** in this patient population. Ongoing clinical trials will be crucial in determining the safety and efficacy of this novel metabolic inhibitor in the treatment of lymphoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Profile of AZD3965 in Lymphoma: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666217#preclinical-studies-of-azd3965-in-lymphoma-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com